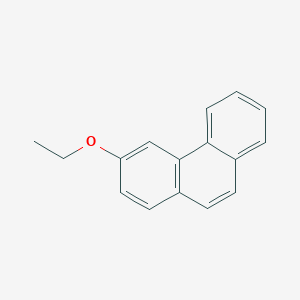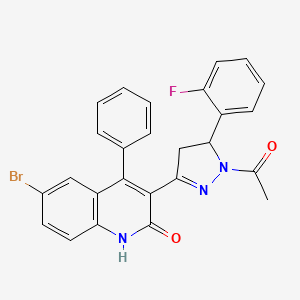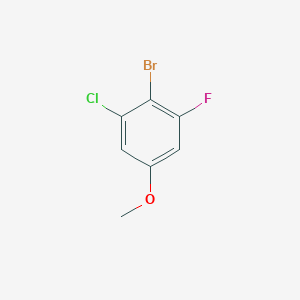![molecular formula H2N2O8PtS-2 B14122156 Platinate(2-), bis(nitrito-kappaN)[sulfato(2-)-kappaO,kappaO']-, dihydrogen, (SP-4-2)-](/img/structure/B14122156.png)
Platinate(2-), bis(nitrito-kappaN)[sulfato(2-)-kappaO,kappaO']-, dihydrogen, (SP-4-2)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of dihydrogen dinitrosulfatoplatinate(II) typically involves the reaction of platinum(II) salts with nitrite and sulfate ions under controlled conditions. One common method includes dissolving platinum(II) chloride in water, followed by the addition of sodium nitrite and sulfuric acid. The reaction mixture is then heated to facilitate the formation of the desired complex . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Dihydrogen dinitrosulfatoplatinate(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to form platinum metal or lower oxidation state complexes.
Substitution: The nitrito and sulfato ligands can be substituted by other ligands such as chloride or ammonia under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dihydrogen dinitrosulfatoplatinate(II) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in platinum-based chemotherapy drugs.
Mechanism of Action
The mechanism of action of dihydrogen dinitrosulfatoplatinate(II) involves its interaction with biological molecules, leading to the formation of platinum-DNA adducts that inhibit DNA replication and transcription. This mechanism is similar to other platinum-based drugs like cisplatin. The molecular targets include DNA and various proteins involved in cell division and apoptosis pathways .
Comparison with Similar Compounds
Dihydrogen dinitrosulfatoplatinate(II) can be compared with other platinum complexes such as:
Cisplatin: A widely used chemotherapy drug with a similar mechanism of action but different ligands.
Carboplatin: Another chemotherapy drug with a more stable structure and fewer side effects compared to cisplatin.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer with a distinct mechanism of action involving the formation of platinum-DNA adducts.
Properties
Molecular Formula |
H2N2O8PtS-2 |
|---|---|
Molecular Weight |
385.18 g/mol |
IUPAC Name |
platinum;sulfuric acid;dinitrite |
InChI |
InChI=1S/2HNO2.H2O4S.Pt/c2*2-1-3;1-5(2,3)4;/h2*(H,2,3);(H2,1,2,3,4);/p-2 |
InChI Key |
ZAZPLCLKAKFRMB-UHFFFAOYSA-L |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].OS(=O)(=O)O.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


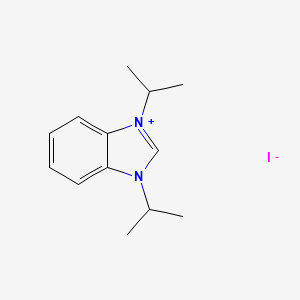
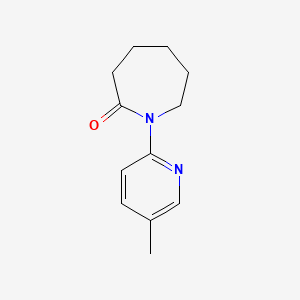
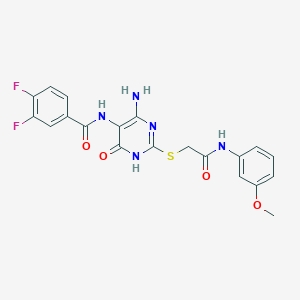
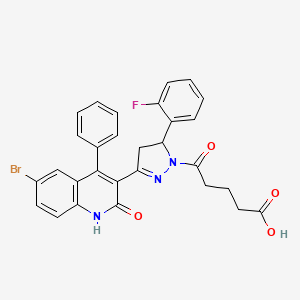
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14122111.png)
![(7,11-dimethoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14122113.png)
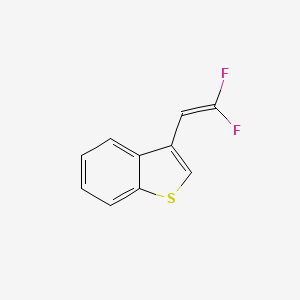
![2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole](/img/structure/B14122126.png)
![3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122128.png)
![Pyrazolo[1,5-a]pyriMidine-3-carboxaMide, N-[(4-fluorophenyl)Methyl]-4,5,6,7-tetrahydro-5-(4-Methylphenyl)-7-(trifluoroMethyl)-, (5R,7S)-](/img/structure/B14122143.png)
